1-Boc-3-(amino)azetidine
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives, including 1-Boc-3-(amino)azetidine, involves several key strategies, such as the aza-Michael addition of NH-heterocycles to yield functionalized azetidines and oxetanes, highlighting the role of (N-Boc-azetidin-3-ylidene)acetate as a starting material (Gudelis et al., 2023). Another pathway includes the bromofluorination and subsequent modifications leading to 1-Boc-3-fluoroazetidine-3-carboxylic acid, illustrating the importance of fluorinated azetidine derivatives in medicinal chemistry (Van Hende et al., 2009).
Molecular Structure Analysis
Azetidine derivatives are characterized by their unique three-membered ring structures, contributing to their reactivity and potential biological activity. The structural elucidation of these compounds is often achieved through various spectroscopic methods, including NMR and HRMS investigations, providing detailed insights into their molecular framework (Gudelis et al., 2023).
Chemical Reactions and Properties
Azetidines undergo a range of chemical reactions, leveraging their strained ring system for the synthesis of complex molecules. For example, strain-release-driven homologation of boronic esters presents a method for the modular synthesis of azetidines, demonstrating the versatility of azetidine derivatives in synthetic chemistry (Fawcett et al., 2019).
Physical Properties Analysis
The physical properties of azetidine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are crucial for determining the compounds' suitability for various applications in organic synthesis and drug development.
Chemical Properties Analysis
The chemical behavior of 1-Boc-3-(amino)azetidine and related compounds is defined by their reactivity towards nucleophiles, electrophiles, and their potential for ring-opening reactions. Their chemical properties are essential for understanding their role in synthetic strategies and their interaction with biological targets.
Scientific Research Applications
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Organic Synthesis and Medicinal Chemistry
- “1-Boc-3-(amino)azetidine” is used as a starting material in organic synthesis . It’s also used as an intermediate in pharmaceuticals .
- Azetidines, the class of compounds to which “1-Boc-3-(amino)azetidine” belongs, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .
- This unique reactivity can be triggered under appropriate reaction conditions .
- Azetidines are used as motifs in drug discovery, polymerization, and chiral templates .
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Synthesis of New Heterocyclic Amino Acid Derivatives
- A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings has been described .
- The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
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Invention of New [2+2] Cycloaddition Reactions for Azetidine Synthesis
- Azetidines have been used in the invention of new [2+2] cycloaddition reactions for azetidine synthesis .
- This process involves the reaction of two unsaturated compounds to form a cyclic product .
- The unique reactivity of azetidines, driven by considerable ring strain, can be triggered under appropriate reaction conditions .
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Applications of Metalated Azetidines
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Practical C–H Functionalization
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Facile Opening with Carbon Nucleophiles
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Application of Azetidines in Polymer Synthesis
- Azetidines have been used in the synthesis of polymers .
- This involves the polymerization of azetidine monomers to form long-chain molecules .
- The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
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Synthesis of Bioactive Molecules and Natural Products
- Azetidines, including “1-Boc-3-(amino)azetidine”, are used in the synthesis of bioactive molecules and natural products .
- Some well-known examples of azetidine-containing drugs are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant .
- The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .
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Synthesis of 2-Azetidinones
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Synthesis of Functionalised 3-Substituted 3-(Acetoxymethyl)azetidines
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Synthesis of Novel Heterocyclic Amino Acid Derivatives
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Synthesis of Polyamines
- Azetidines, including “1-Boc-3-(amino)azetidine”, can be used in the synthesis of polyamines .
- This involves anionic and cationic ring-opening polymerization .
- The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-aminoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGLRFGDZJSQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363973 | |
Record name | 1-Boc-3-(amino)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(amino)azetidine | |
CAS RN |
193269-78-2 | |
Record name | 1-Boc-3-(amino)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoazetidine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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